![molecular formula C9H9Br2NO2 B1446290 Ethyl 2,6-dibromopyridine-3-acetate CAS No. 1803717-37-4](/img/structure/B1446290.png)
Ethyl 2,6-dibromopyridine-3-acetate
Overview
Description
Ethyl 2,6-dibromopyridine-3-acetate (EDBPA) is an organic compound that has a wide range of applications in scientific research. It is a colorless and odorless solid that is soluble in organic solvents, and is used as a starting material in the synthesis of various compounds. EDBPA is used in the synthesis of drugs, pesticides, and other organic compounds. It is also used to study the effects of chemical reactions on biological systems.
Scientific Research Applications
Antimicrobial Applications
Ethyl 2,6-dibromopyridine-3-acetate has been explored for its potential in creating compounds with antimicrobial properties. For instance, endophytic fungi isolated from plants like Ocimum basilicum can produce bioactive compounds using ethyl acetate, which have shown promising antimicrobial activity against various pathogens .
Antioxidant Activity
The same bioactive compounds that exhibit antimicrobial properties also show potential as antioxidants. These compounds can be assessed using methods like DPPH and ABTS to determine their antioxidant capacity, which is crucial in combating oxidative stress in biological systems .
Cytotoxicity Studies
In the realm of cytotoxicity, Ethyl 2,6-dibromopyridine-3-acetate derivatives can be used to evaluate the safety of compounds. Studies have shown that certain extracts do not exhibit cytotoxic effects against normal cell lines, indicating their potential for safe applications in medical treatments .
Synthesis of Bromine-Substituted Pyridine Precursors
This compound serves as a precursor for the synthesis of bromine-substituted pyridines. These are important for immobilizing biomimetic metal ion chelates on functionalized carbons, which are used in various catalytic and biochemical applications .
Ligand for Transition Metal Complexes
Ethyl 2,6-dibromopyridine-3-acetate is used to create ligands for transition metal complexes. These complexes play a significant role in mimicking the active sites of metalloenzymes, thereby contributing to the field of bioinorganic chemistry .
Organic Synthesis and Functionalization
The compound is instrumental in the metalation of azines and diazines, which is a critical step in the synthesis of various organic compounds. It allows for the elaboration of simple pyridines into more complex and functionalized structures .
Safety and Hazards
The safety data sheet for Ethyl acetate, a related compound, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(2,6-dibromopyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-8(13)5-6-3-4-7(10)12-9(6)11/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUPHGIWBWIHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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